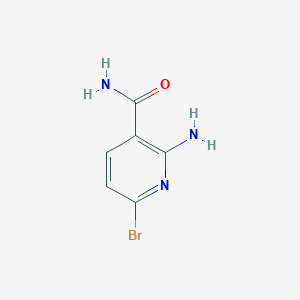

2-Amino-6-bromonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBWWLBWAZIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Bromonicotinamide

Established Synthetic Pathways for 2-Amino-6-bromonicotinamide

Established routes to this compound and its precursors often rely on classical organic reactions adapted for pyridine (B92270) chemistry. These pathways include modifications of existing nicotinamide (B372718) structures or the application of rearrangement reactions to introduce the desired amine functionality.

Syntheses commencing from nicotinamide or its derivatives are conceptually straightforward but present challenges in regioselectivity. A hypothetical route could involve the direct bromination of a suitably protected 2-aminonicotinamide. However, controlling the position of bromination on the electron-rich aminopyridine ring can be difficult, potentially leading to a mixture of isomers.

Alternatively, a synthesis could begin with 2-chloronicotinamide. This pathway would involve a nucleophilic aromatic substitution reaction to introduce the amino group at the 2-position, followed by bromination. The sequence of these steps is crucial for achieving the desired substitution pattern.

The Hofmann degradation, a reliable method for converting a primary amide into a primary amine with one less carbon atom, represents a viable approach for the synthesis of this compound. This reaction proceeds through an isocyanate intermediate formed by treating an amide with bromine and a strong base.

In the context of pyridine systems, this methodology can be applied to a precursor such as 6-bromo-pyridine-2,3-dicarboxamide. The selective degradation of the amide at the 2-position would yield the target this compound. While specific literature for this exact transformation is sparse, the Hofmann rearrangement is known to be effective for preparing aminopyridines from their corresponding pyridine carboxamides. For instance, 3-aminopyridine (B143674) can be synthesized from nicotinamide using this method. A related patent describes the transformation of 6-bromo-2-pyridinecarboxamide to 2-amino-6-bromopyridine (B113427) using bromine and sodium hydroxide, demonstrating the feasibility of this reaction on a brominated pyridine core.

Precursor Chemistry and Strategic Starting Material Utilization

The strategic selection and manipulation of precursor molecules are central to the efficient synthesis of this compound. Key strategies involve the use of brominated pyridine carboxamides and building the molecule from readily available dihalogenated pyridines.

A highly logical and efficient synthetic route utilizes 2-Amino-6-bromo-3-pyridinecarboxylic acid as a key intermediate. This compound, being commercially available, provides a direct precursor to the final product. The synthesis is completed through a standard amidation reaction of the carboxylic acid functional group.

Common methods for this amidation include:

Activation of the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a carbonyldiimidazole (CDI), followed by reaction with ammonia (B1221849).

Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then treated with ammonia.

Direct amidation catalyzed by boronic acids, which represents a more modern approach.

This precursor-based strategy simplifies the synthesis by isolating the challenges to the preparation of the brominated aminonicotinic acid itself.

One of the most practical and well-documented strategies begins with a dihalogenated pyridine, typically 2,6-dibromopyridine (B144722). This approach hinges on the differential reactivity of the two bromine atoms, allowing for selective functionalization.

The key steps in this synthetic route are:

Selective Mono-amination: 2,6-dibromopyridine undergoes a selective nucleophilic aromatic substitution with an amine source. Using aqueous ammonia in a sealed vessel at high temperatures (e.g., 190°C) can yield 2-amino-6-bromopyridine. organic-chemistry.org Modern variations utilize copper-catalyzed conditions to achieve high selectivity and yield under milder conditions. researchgate.net

C-3 Functionalization: With the 2-amino-6-bromopyridine core established, the next crucial step is the introduction of a carbon-based functional group at the 3-position. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. The Vilsmeier-Haack reaction is a suitable method for this transformation. wikipedia.orgchemistrysteps.com Treatment of 2-amino-6-bromopyridine with the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) introduces a formyl group (-CHO) at the 3-position, yielding 2-amino-6-bromonicotinaldehyde. organic-chemistry.orgwikipedia.orgchemistrysteps.comijpcbs.com

Oxidation and Amidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid (2-Amino-6-bromo-3-pyridinecarboxylic acid). Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. The final step is the amidation of the carboxylic acid, as described in section 2.2.1.

The following table summarizes typical conditions for the selective amination of 2,6-dibromopyridine.

| Starting Material | Amine Source | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Conc. Ammonia | None | Water | 190°C | 89% | organic-chemistry.org |

| 2,6-Dibromopyridine | Methylamine | CuI/DMPAO, K₂CO₃ | Water (Microwave) | 118-200°C | ~54% (mono-aminated) | researchgate.netnih.gov |

Advanced Synthetic Techniques for this compound and its Analogs

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound and its analogs, often providing higher efficiency, selectivity, and functional group tolerance.

Palladium- and Copper-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig amination and Ullmann condensation reactions are powerful methods for forming C-N bonds. These could be applied to the synthesis of this compound by reacting 2,6-dibromonicotinamide (B1429804) with an ammonia equivalent in the presence of a suitable palladium or copper catalyst and ligand. The challenge in this approach is achieving selective amination at the 2-position over the 6-position.

Directed Ortho-Metalation (DoM): This strategy allows for the direct functionalization of a specific position on an aromatic ring through the use of a directing group. For instance, the amide group of a protected 2-aminopyridine (B139424) could direct lithiation to the 3-position. Quenching the resulting lithiated species with a suitable electrophile, such as carbon dioxide, would install a carboxylic acid group, which could then be converted to the amide.

Catalytic Direct Amidation: Recent advances have led to the development of catalysts for the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents. Boronic acid catalysts, for example, have been shown to be effective for the amidation of aromatic carboxylic acids. rsc.org This method could be applied to the final step of converting 2-Amino-6-bromo-3-pyridinecarboxylic acid to the target molecule, offering a greener and more atom-economical alternative to traditional coupling methods.

Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 6-position of the 2-amino-6-bromopyridine scaffold serves as a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a preeminent method for this purpose. libretexts.orgmdpi.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their esters. nih.gov

In the context of nicotinamide derivatives, regioselective Suzuki coupling is crucial. For instance, the synthesis of 2-aryl-6-chloronicotinamides has been successfully achieved through the regioselective coupling of 2,6-dichloronicotinamide (B1632291) with various aryl boronic acids. nih.gov The selectivity is often directed by the chelation of the palladium catalyst to the adjacent amide group, favoring substitution at the 2-position. nih.gov A similar principle applies to this compound, where the palladium catalyst can coordinate with the pyridine nitrogen and the amino group, influencing the reactivity at the C-Br bond.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent system. Air-stable palladium catalysts like PXPd2 have demonstrated high efficacy, affording excellent regioselectivity and short reaction times. nih.gov The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Catalyst | Base | Solvent | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Aqueous Isopropanol | 2-Halogenated Pyridines, Arylboronic Acids | 2-Aryl-substituted Pyridines | Good to Excellent | researchgate.net |

| PXPd2 | K₂CO₃ | Methanol | 2,6-Dichloronicotinamide, Aryl Boronic Acids | 2-Aryl-6-chloronicotinamides | Not specified | nih.gov |

| Pd(0) | K₃PO₄ | Toluene/Water or 1,4-Dioxane | 2-Amino-6-bromobenzothiazole, Aryl Boronic Acids | 2-Amino-6-arylbenzothiazoles | Moderate to Excellent | nih.gov |

Amination Strategies for Halogenated Pyridines

The introduction of an amino group onto a halogenated pyridine ring is a fundamental transformation for the synthesis of compounds like this compound. A common precursor, 2,6-dibromopyridine, can undergo selective amination to yield 2-amino-6-bromopyridine derivatives. Achieving mono-amination over di-amination is a significant synthetic challenge that can be addressed by carefully controlling reaction conditions. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for these transformations, often leading to shorter reaction times and improved yields. nih.gov Selective mono-amination of 2,6-dibromopyridine can be achieved with high selectivity by reacting it with a primary amine in water under microwave irradiation. nih.gov In contrast, di-amination is favored by the inclusion of a base such as potassium carbonate (K₂CO₃) and a copper(I) iodide (CuI) catalyst. nih.gov This highlights the critical role of additives in directing the reaction pathway.

Copper-catalyzed C-N bond formation, a type of Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods. nih.gov These reactions can be performed under relatively mild conditions, sometimes even in water, which enhances the environmental friendliness of the process. nih.gov

Table 2: Comparison of Mono- vs. Di-amination of 2,6-Dibromopyridine

| Reaction Type | Amine | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

| Mono-amination | Primary alkylamines (6 equiv.) | None | Water | Microwave, 2.5 h, 150–205 °C | High selectivity for mono-aminated product | nih.gov |

| Di-amination | Primary alkylamines | CuI/DMPAO, K₂CO₃ | Water | Microwave, 2–2.5 h | Selective di-amination | nih.gov |

Reduction Methodologies in 2-Amino-6-substituted Pyridine Synthesis

The pyridine ring, being aromatic, is generally resistant to reduction. However, under specific conditions, it can be dearomatized to form dihydropyridines or fully saturated to piperidines. nih.gov This transformation is significant as it converts a flat, aromatic scaffold into a three-dimensional saturated heterocyclic structure, which is of great interest in drug discovery. nih.gov

The reduction of pyridines often requires activation of the ring, typically by N-alkylation or N-acylation, to form a pyridinium (B92312) salt. These activated pyridinium species are more susceptible to reduction by hydride reagents like sodium borohydride. A very mild and selective method for the reduction of N-substituted pyridines involves the use of amine boranes, which can yield N-substituted 1,4- or 1,2-dihydropyridines. nih.gov The regioselectivity of the reduction (1,4- vs. 1,2-dihydropyridine) can be influenced by the substituents present on the pyridine ring. nih.gov

It is important to note that the conditions required for ring reduction must be compatible with the other functional groups present in this compound, namely the amino, bromo, and amide groups. Harsh reducing agents could potentially affect these functionalities.

General Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by the interplay of its three key components: the pyridine ring, the amino group, and the bromine atom.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, the substituents on the ring significantly modulate this reactivity.

In this compound, the amino group at the 2-position is a strong electron-donating group, which partially counteracts the electron-withdrawing effect of the ring nitrogen. This donation of electron density increases the electron density of the ring, making it less susceptible to nucleophilic attack compared to unsubstituted pyridine. Conversely, the electron-donating nature of the amino group activates the ring towards electrophilic substitution, although such reactions on pyridine rings are generally less facile than on benzene (B151609) rings and often require harsh conditions.

Transformations Involving the Amino Group

The primary amino group at the 2-position is a versatile functional handle. It can act as a nucleophile and readily undergoes reactions typical of aromatic amines. For instance, it can be acylated to form amides, such as N-(6-bromopyridin-2-yl)dodecylamide. sigmaaldrich.com The amino group can also be involved in cyclization reactions to form fused heterocyclic systems. The free NH₂ group is particularly valuable as it allows for direct transformations, such as peptide coupling, without the need for deprotection steps. nih.gov The basicity of the amino group is influenced by its position on the electron-deficient pyridine ring. In solution, 2-aminopyridine derivatives exist predominantly in the amino form rather than the tautomeric imino form. researchgate.net

Functionalization and Substitution at the Bromine Atom

The bromine atom at the 6-position is the most reactive site for substitution reactions. As a good leaving group, it is readily displaced in two major classes of reactions:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the 6-position, leading to the displacement of the bromide ion. This is a common pathway for introducing oxygen, nitrogen, or sulfur nucleophiles. For example, reaction with amines can lead to the formation of 2,6-diaminopyridine (B39239) derivatives. nih.govgeorgiasouthern.edu

Metal-Catalyzed Cross-Coupling Reactions: As detailed in section 2.3.1, the C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines). These reactions allow for the introduction of a vast array of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, providing a powerful strategy for structural diversification. mdpi.comresearchgate.net

Derivatization and Structural Modification of 2 Amino 6 Bromonicotinamide

Design Principles for Novel 2-Amino-6-bromonicotinamide Derivatives

The design of new chemical entities based on the this compound scaffold involves a systematic exploration of its chemical space. This process is rooted in the principles of rational drug design, aiming to optimize the interaction of the molecule with its biological target.

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The this compound core can be considered such a scaffold due to its inherent chemical features that are amenable to extensive functionalization. nih.gov The key structural components that allow for broad derivatization include:

The 2-Amino Group: This primary amine is a crucial nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used as a starting point for the construction of fused heterocyclic rings. Modification at this site can influence the molecule's polarity, solubility, and ability to interact with target proteins.

The 6-Bromo Substituent: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. mdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position, enabling systematic exploration of the chemical space around the scaffold to enhance target affinity and selectivity.

The Nicotinamide (B372718) Moiety: The pyridine (B92270) ring is a common motif in many bioactive compounds, and the carboxamide group is a key hydrogen bond donor and acceptor. This part of the molecule can engage in critical interactions within the binding pocket of a target enzyme or receptor.

By systematically modifying these positions, libraries of compounds can be generated to screen for desired biological activities, transforming a basic core into a series of potent and selective therapeutic candidates. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity. nih.gov For the this compound scaffold, SAR exploration involves synthesizing analogs with systematic variations and evaluating their effects on potency and selectivity. nih.gov

Key SAR strategies include:

Modification of the 2-Amino Position: Converting the primary amine to secondary or tertiary amines, or to various amides, can probe the steric and electronic requirements of the target's binding site. For instance, forming a Schiff base followed by reduction can introduce diverse benzyl (B1604629) groups.

Alteration of the Carboxamide Group: The amide can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to an ester or other bioisosteres to assess the importance of its hydrogen bonding capabilities.

These systematic modifications, guided by SAR principles, allow for the optimization of lead compounds, enhancing their efficacy and refining their pharmacological profile. researchgate.net

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Core

The reactive sites on the this compound core make it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. ebrary.netnih.gov Such structures are of significant interest in medicinal chemistry as they often exhibit potent biological activities.

Pteridines, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are a class of heterocyclic compounds with significant biological roles. researchgate.net The synthesis of pteridine (B1203161) derivatives often involves the condensation of a substituted diaminopyrimidine with a 1,2-dicarbonyl compound. google.com To utilize the this compound scaffold, a multi-step synthesis can be envisioned where the pyridine core is first transformed into a pyrimidine ring or serves as a precursor for the pyrazine portion of the pteridine system. One conceptual approach involves the chemical conversion of the nicotinamide moiety into a diaminopyrimidine intermediate, which can then undergo cyclization. For example, 2,4,5-triamino-6-hydroxypyrimidine is a common precursor that reacts with dicarbonyl compounds like methylglyoxal (B44143) to form the pteridine ring system. google.com

| Precursor Class | Key Reagents | Fused Ring Formed | Reference |

| Diaminopyrimidine | 1,2-Dicarbonyl compounds (e.g., methylglyoxal) | Pteridine | google.com |

| Diaminopyrimidine | α,β-Diketones | Pteridine | researchgate.net |

Quinazoline (B50416) Derivatives: The quinazoline framework is present in numerous pharmacologically active compounds. researchgate.net The synthesis of quinazolinones can be achieved through the reaction of anthranilic acid derivatives with various reagents. nih.gov The this compound structure is an aza-analog of an anthranilamide and can undergo analogous cyclization reactions to form pyridopyrimidinones, which are structurally related to quinazolinones. For instance, reaction with an appropriate one-carbon source can lead to the formation of a fused pyrimidinone ring. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid provides a parallel synthetic strategy. nih.gov

Thiazolidinone Derivatives: Thiazolidinones are another important class of heterocyclic compounds. uobaghdad.edu.iq A common synthetic route involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.govresearchgate.net The 2-amino group of this compound can be condensed with various aromatic aldehydes to form the corresponding Schiff bases. Subsequent reaction of these intermediates with thioglycolic acid in a suitable solvent like dioxane yields 4-thiazolidinone (B1220212) derivatives attached to the pyridine core. nih.gov

| Derivative Type | Synthetic Step 1 | Synthetic Step 2 | Key Reagents | Reference |

| Thiazolidinone | Formation of Schiff base | Cyclocondensation | Aromatic aldehyde, Thioglycolic acid | nih.gov |

| Quinazolinone | Cyclization of amino-amide | - | Phenyl isothiocyanate, Alkyl halides | nih.gov |

Benzothiazole (B30560) Derivatives: Benzothiazoles are bicyclic compounds with a wide range of biological activities. nih.gov While direct fusion of a thiazole (B1198619) ring to the this compound core is complex, a common strategy in medicinal chemistry is to append a benzothiazole moiety as a substituent. This can be achieved by reacting the 2-amino group of the core scaffold with a benzothiazole derivative containing a suitable electrophilic group. Alternatively, a 2-aminobenzothiazole (B30445) can be derivatized with a nicotinic acid moiety. For example, new 4-thiazolidinones have been synthesized from intermediates prepared by linking 2-amino-6-methylbenzothiazole (B160888) with nicotinic acid. nih.gov

Benzimidazole (B57391) Scaffolds: Benzimidazoles are another privileged scaffold in drug discovery. mdpi.com Similar to benzothiazoles, derivatives can be prepared by linking a pre-formed benzimidazole ring to the this compound core. A versatile synthesis of substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.com For derivatization, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone has been used as a precursor to synthesize a variety of more complex fused systems, demonstrating a strategy where a bromo-substituted benzimidazole is the starting point for further elaboration. nih.govresearchgate.netresearchgate.net

Pyrido[d]pyrimidine Systems

The fusion of a pyrimidine ring to the pyridine core of this compound leads to the formation of pyrido[d]pyrimidine systems, a class of heterocyclic compounds with significant biological activities. The synthesis of these fused systems often involves the construction of the pyrimidine ring from the 2-amino and 3-carboxamide groups of the starting nicotinamide.

One common strategy involves a condensation reaction with a one-carbon synthon. For instance, treatment of 2-aminonicotinamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates a reactive N,N-dimethylformamidine intermediate. This intermediate can then undergo thermal or acid-catalyzed cyclization to afford the 7-bromopyrido[d]pyrimidin-4(3H)-one. The reaction proceeds through initial formation of an amidine at the 2-amino position, followed by intramolecular nucleophilic attack of the amide nitrogen onto the activated carbon, and subsequent elimination of dimethylamine. researchgate.netresearchgate.net

Alternatively, reaction with urea (B33335) can be employed to construct the pyrimidine ring, typically leading to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This transformation is often carried out at elevated temperatures. nih.gov Another approach involves the use of formamide, which can serve as both a reagent and a solvent, to yield 7-bromopyrido[2,3-d]pyrimidin-4-amine upon heating.

These cyclization reactions provide a direct entry into the pyrido[d]pyrimidine core, which can be further functionalized. The bromine atom at the 7-position remains available for subsequent cross-coupling reactions, allowing for the introduction of additional diversity.

Table 1: Synthesis of Pyrido[d]pyrimidine Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one | researchgate.netresearchgate.net |

| This compound | Formamide | 7-Bromo-pyrido[2,3-d]pyrimidin-4-amine | nuph.edu.ua |

Chemical Modifications at the Amino and Amide Moieties

The amino and amide groups of this compound are key sites for introducing structural diversity, which can significantly influence the molecule's biological activity and physical properties.

Acylation, Alkylation, and Arylation of the Amino Group

The 2-amino group of this compound exhibits nucleophilic character typical of arylamines, allowing for a range of substitution reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to form the corresponding N-acyl derivatives. nih.govnih.gov This reaction is often used to introduce a variety of functional groups or to serve as a protecting group strategy in multi-step syntheses.

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group compared to aliphatic amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for introducing alkyl substituents.

Arylation: The introduction of aryl groups at the 2-amino position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org In this context, this compound could react with another aryl halide. Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for N-arylation, often requiring higher temperatures. wikipedia.org

Table 2: Representative Modifications of the Amino Group

| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference(s) |

|---|---|---|---|---|

| Acylation | Acetyl chloride, base | N-(6-Bromo-3-carbamoylpyridin-2-yl)acetamide | Anhydrous solvent, 0°C to rt | nih.govnih.gov |

| Alkylation | Benzyl bromide, base | N-Benzyl-6-bromo-3-carbamoylpyridin-2-amine | Polar aprotic solvent, heat |

Amide Functionalization and Urea Formation

The carboxamide group at the 3-position can also be a target for chemical modification. Direct functionalization can be challenging due to the stability of the amide bond. However, under certain conditions, it can be transformed into other functional groups.

One important transformation is the Hofmann rearrangement, where the primary amide is treated with a halogen (e.g., bromine) and a strong base to yield an isocyanate intermediate. This reactive intermediate can then be trapped with various nucleophiles. For example, reaction with an amine will lead to the formation of a substituted urea. This provides a versatile method for introducing a wide range of substituents and constructing complex molecular architectures.

Alternatively, the amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 2-amino-6-bromonicotinic acid can then be re-functionalized using standard carboxylic acid chemistry, such as conversion to esters, other amides, or acid chlorides.

Formation of Hydrazones and Other Nitrogen-Containing Derivatives

The synthesis of hydrazones from this compound typically requires a multi-step approach, as the amide itself does not directly react with hydrazine (B178648) to form a hydrazone. The most common pathway involves the conversion of the amide to a hydrazide.

This is usually achieved by first hydrolyzing the amide to the carboxylic acid (2-amino-6-bromonicotinic acid). The carboxylic acid is then activated, for example, by conversion to an ester or an acid chloride, and subsequently reacted with hydrazine hydrate (B1144303) to form the corresponding 2-amino-6-bromonicotinohydrazide. This hydrazide is a key intermediate that can be condensed with a variety of aldehydes and ketones, often under acidic catalysis, to yield a library of hydrazone derivatives. Hydrazones are valuable motifs in medicinal chemistry due to their diverse biological activities.

Halogen Atom Modifications and Substitutions

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions. This position is electronically activated for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. This compound can be coupled with a wide variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to yield 2-amino-6-aryl(or vinyl)nicotinamides. nih.govscispace.com This reaction is highly tolerant of various functional groups, making it extremely useful for the synthesis of complex molecules.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to substitute the bromine atom. By reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a variety of 2,6-diaminonicotinamide (B8806745) derivatives can be synthesized. wikipedia.orglibretexts.orgacsgcipr.orgnih.govyoutube.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The coupling of this compound with a terminal alkyne is catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base, such as an amine. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The resulting 2-amino-6-alkynylnicotinamides are useful intermediates for further transformations.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. A major drawback of this method is the toxicity of the tin reagents.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions, direct displacement of the bromine by a strong nucleophile might be possible. wikipedia.orgrsc.orgnih.govmasterorganicchemistry.comresearchgate.net For instance, reaction with alkoxides or thiolates at high temperatures could lead to the corresponding ethers or thioethers.

Table 3: Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Amino-6-arylnicotinamide | nih.govscispace.com |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 2-Amino-6-(amino)nicotinamide | wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) / Base | 2-Amino-6-alkynylnicotinamide | organic-chemistry.orgwikipedia.org |

| Stille | Organostannane | Pd catalyst | 2-Amino-6-alkyl/aryl/vinyl-nicotinamide | nih.govwikipedia.orgorganic-chemistry.org |

Research on Biological Activities and Applied Chemical Biology

Anti-Inflammatory Agents and Related Immunomodulators

There is no available research detailing the effects of 2-Amino-6-bromonicotinamide on inflammatory response pathways, nor any information regarding the immunosuppressive properties of its derivatives or its ability to modulate cytokine production.

Enzyme Inhibition Studies

Similarly, literature searches did not yield any studies investigating the potential of this compound to inhibit Monoamine Oxidase (MAO) or 11-beta-Hydroxysteroid Dehydrogenase (11β-HSD).

It is possible that this compound is a novel compound, a synthetic intermediate, or a compound that has not been subjected to extensive biological screening in the areas of interest. The absence of published research prevents the creation of a scientifically accurate and informative article as requested.

Modulation of Neurotransmission and Central Nervous System Activity

Investigations were performed to identify any studies related to the effects of this compound on neurotransmission and activity within the central nervous system. The specific areas of focus are detailed below.

There is currently no available scientific literature indicating that this compound has been studied for its potential to act as an antagonist of excitatory amino acid receptors.

No research findings were identified to suggest that this compound possesses inhibitory activity against acetylcholinesterase or butyrylcholinesterase.

A review of existing research has found no evidence of studies investigating this compound as an antagonist of the Kinin B1 receptor.

Antimicrobial and Antiparasitic Investigations

The potential of this compound in combating microbial and parasitic infections has been a subject of inquiry.

While the broader class of 2-aminonicotinamide derivatives has been the subject of research for the development of novel antifungal agents, with some derivatives showing potent activity, there is no specific data available from the conducted searches on the antifungal properties of this compound itself. nih.gov A 2017 study published in ChemMedChem detailed the synthesis and evaluation of a series of novel 2-aminonicotinamide derivatives as inhibitors of glycosylphosphatidylinositol (GPI) biosynthesis in fungi. nih.gov This study reported that many of these derivatives exhibited significant in vitro activity against various fungal strains. nih.gov However, this compound was not specifically mentioned as one of the compounds synthesized or tested in this study.

Anti-Bacterial and Biofilm Inhibition Studies

The emergence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Both the 2-aminopyridine (B139424) and nicotinamide (B372718) moieties present in this compound have been explored for their antibacterial and anti-biofilm properties.

2-Aminopyridine Derivatives: A variety of 2-aminopyridine derivatives have been synthesized and evaluated for their antibacterial efficacy. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated significant activity, particularly against Gram-positive bacteria. One study highlighted a compound that exhibited a minimum inhibitory concentration (MIC) as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis. This suggests that the 2-aminopyridine core can be a crucial pharmacophore for antibacterial agents.

Nicotinamide and its Analogues: Nicotinamide, also known as vitamin B3, has been shown to inhibit the formation of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that confers resistance to antibiotics. Studies have demonstrated that nicotinamide can significantly inhibit biofilm formation and promote the degradation of existing biofilms of Propionibacterium acnes, a bacterium implicated in acne. ijpsjournal.com This effect was observed to be dose-dependent. ijpsjournal.com Furthermore, newly designed nicotinamide derivatives have been investigated for their antibacterial and antibiofilm properties, with some showing promise as inhibitor candidates against bacteria like Enterococcus faecalis. nih.gov

The potential anti-biofilm mechanism of nicotinamide and its analogues may involve the disruption of the extracellular polymeric substance (EPS) matrix, a key component of biofilms. Research on other compounds has shown that agents that interfere with the EPS can enhance the efficacy of conventional antibiotics.

Given these findings, it is plausible that this compound could exhibit antibacterial and particularly anti-biofilm activities. The presence of the bromine atom could further modulate this activity through electronic and steric effects.

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound Class | Target Organism | Activity (MIC) |

| 2-Amino-3-cyanopyridines | Staphylococcus aureus | 0.039 µg/mL |

| 2-Amino-3-cyanopyridines | Bacillus subtilis | 0.039 µg/mL |

Anthelmintic Activity

Helminth infections remain a significant global health problem, and drug resistance is a growing concern. The search for new anthelmintic agents has led to the investigation of various heterocyclic compounds. While direct studies on the anthelmintic properties of this compound are not available, research on related structures provides some insight.

A study on 2-amino-6-substituted benzothiazoles, which share the 2-amino-6-substituted pattern, demonstrated anthelmintic activity. researchgate.net A series of these compounds were synthesized and evaluated for their ability to paralyze and cause the death of earthworms, a common model for screening anthelmintic drugs. researchgate.net The results indicated that the substitution at the 6-position of the benzothiazole (B30560) ring played a role in the observed activity. researchgate.net

Although the heterocyclic core is different, these findings suggest that the 2-amino-6-substitution pattern could be a valuable structural motif for the design of novel anthelmintic compounds. Further investigation is required to determine if this compound possesses similar properties.

Antimalarial and Antitrypanosomal Research

Protozoan parasites like Plasmodium falciparum (malaria) and Trypanosoma species (trypanosomiasis) are responsible for devastating diseases. The chemical scaffolds within this compound have been explored in the context of developing new antiparasitic drugs.

Antimalarial Research: The 2-aminopyridine scaffold has been a key focus in the development of novel antimalarial agents. Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridines have identified compounds with potent in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum, with IC50 values in the low nanomolar range. nih.govnih.govresearchgate.net Furthermore, replacement of the pyridine (B92270) core with a pyrazine (B50134) ring in these analogues also yielded compounds with impressive oral antimalarial activity in mouse models. nih.govacs.org Nicotinamide itself has been shown to inhibit the growth of P. falciparum and enhance the efficacy of existing antimalarial drugs like artemisinin (B1665778) and chloroquine. nih.gov

Antitrypanosomal Research: Nicotinamide has demonstrated trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. frontiersin.org Research indicates that nicotinamide can cause defects in endocytosis, disrupt the lysosome, and inhibit a crucial lysosomal protease (cathepsin B-like), ultimately leading to parasite cell death. frontiersin.orgresearchgate.net Virtual screening studies have also identified nicotinamide as a potential inhibitor of Sir2, a sirtuin enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In vitro tests confirmed that nicotinamide reduces the number of amastigotes in infected macrophages. nih.gov

The presence of both the 2-aminopyridine and nicotinamide moieties in this compound makes it a compound of interest for further investigation in the context of antimalarial and antitrypanosomal drug discovery.

Table 2: Antiparasitic Activity of Related Compound Classes

| Compound Class | Target Organism | Activity Metric | Potency |

| 3,5-Diaryl-2-aminopyridines | Plasmodium falciparum (K1, multidrug-resistant) | IC50 | 6-94 nM |

| 3,5-Diaryl-2-aminopyridines | Plasmodium falciparum (NF54, sensitive) | IC50 | 6-94 nM |

| Nicotinamide | Plasmodium falciparum (CS2 strain) | IC50 | 6.9 ± 0.1 mM |

| Nicotinamide | Plasmodium falciparum (3G8 strain) | IC50 | 2.2 ± 0.3 mM |

| Nicotinamide | Trypanosoma brucei | - | Induces cell death |

Other Emerging Biological Activities and Potential Applications

Beyond the antimicrobial and antiparasitic activities, the structural components of this compound suggest potential for other biological applications, including enzyme inhibition and cytotoxic activity against cancer cells.

Enzyme Inhibition: The nicotinamide moiety is a well-known component of the cofactor NAD(H), which plays a crucial role in numerous enzymatic reactions. Derivatives of nicotinamide and related structures have been investigated as inhibitors of various enzymes. For example, a study on 2-amino-6-arylbenzothiazoles, which are structurally similar to the 2-aminopyridine portion of the target compound, demonstrated potent urease enzyme inhibition. nih.govnih.gov Urease is a virulence factor in some pathogenic bacteria, and its inhibition is a target for antimicrobial drug development. Additionally, a series of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives were synthesized and tested as inhibitors of RNase H, an enzyme involved in viral replication. nih.gov

Cytotoxic Activity: The 2-aminopyridine scaffold has been incorporated into molecules designed as cytotoxic agents for cancer therapy. For instance, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibited significant in vitro cytotoxicity against various cancer cell lines, including prostate and cervical cancer cells. nih.govresearchgate.net Some of these compounds showed superior potency compared to the standard anticancer drug 5-fluorouracil. The proposed mechanism of action for some of these derivatives involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

These findings suggest that this compound could be a candidate for screening in various enzyme inhibition and anticancer assays. The bromo-substituent could potentially enhance these activities through increased lipophilicity or by acting as a handle for further chemical modification.

Table 3: Other Potential Biological Activities of Related Compound Scaffolds

| Compound Class | Biological Activity | Target/Model |

| 2-Amino-6-arylbenzothiazoles | Urease Inhibition | Enzyme Assay |

| 2-Amino-6-(trifluoromethyl)nicotinic acids | RNase H Inhibition | Enzyme Assay |

| 2-Amino-4-aryl-6-substituted pyridines | Cytotoxicity | Prostate and Cervical Cancer Cell Lines |

Mechanistic and Computational Investigations of 2 Amino 6 Bromonicotinamide and Its Transformations

Reaction Kinetics and Pathway Elucidation

Comprehensive searches for specific kinetic studies on the oxidation or other transformations of 2-Amino-6-bromonicotinamide did not yield dedicated research articles. However, insights can be drawn from studies on closely related nicotinamide (B372718) derivatives, which provide a foundational understanding of the potential reactivity of this compound class.

Kinetic Studies of Oxidation Reactions Involving Nicotinamide Derivatives

Kinetic studies on the oxidation of various organic substrates by N-bromonicotinamide (NBN), a related compound, have been conducted. For instance, the oxidation of acidic α-amino acids, such as aspartic acid and glutamic acid, by N-bromonicotinamide in an aqueous acetic acid medium was found to be first order with respect to the substrate concentration researchgate.net. In these studies, the reaction rate showed an inverse first-order dependence on the concentration of the oxidant and the mineral acid researchgate.net. The addition of nicotinamide, a potential reaction product, was observed to retard the reaction rate researchgate.net.

Similarly, the kinetics of oxidation of the sulfur-containing amino acid methionine by N-bromonicotinamide in the presence of hydrochloric acid exhibited a fractional order with respect to the substrate and an inverse first order with respect to the oxidant and the acid researchgate.net. The rate of these oxidation reactions is also influenced by the solvent composition, with an increase in the acetic acid proportion leading to a higher reaction rate researchgate.net. These findings suggest that the reaction mechanism is complex and likely involves pre-equilibrium steps.

The general mechanism for the oxidation by N-halo compounds, including N-bromonicotinamide, can depend on the nature of the halogen atom, the groups attached to the nitrogen, and the reaction conditions researchgate.net. In acidic solutions, N-bromonicotinamide can exist in equilibrium with protonated species and can also hydrolyze to form hypobromous acid (HOBr), which can act as the reactive oxidizing species researchgate.net. The observed inverse order in oxidant concentration in some studies suggests the formation of an intermediate complex between the substrate and the oxidant researchgate.netresearchgate.net.

Interactive Data Table: Kinetic Parameters for Oxidation by N-bromonicotinamide

| Substrate | Order in Substrate | Order in Oxidant | Order in [H+] | Effect of Nicotinamide |

| Acidic α-amino acids | 1 | -1 | -1 | Retardation |

| Methionine | Fractional | -1 | -1 | Retardation |

| Serine and Threonine | 1 | -1 | -1 | Retardation |

| L-tryptophan | Fractional | -1 | -1 | Retardation |

Data is generalized from studies on N-bromonicotinamide with various amino acids. researchgate.netresearchgate.netresearchgate.net

Identification and Characterization of Reaction Intermediates (e.g., 1,2-enediols in related oxidation processes)

The direct identification and characterization of reaction intermediates for this compound are not available in the current literature. However, studies on the oxidation of other compounds by N-bromonicotinamide have proposed the formation of specific intermediates. For example, in the oxidation of sucrose by an aqueous alkaline solution of N-Bromonicotinamide, a 1,2-enediol is suggested as a reactive intermediate researchgate.netresearchgate.net. This type of intermediate is common in the oxidation of sugars and related polyhydroxy compounds.

In the oxidation of amino acids by N-halo compounds, the proposed mechanisms often involve the formation of an intermediate complex between the amino acid and the oxidizing species. This can be followed by decarboxylation and deamination to yield products such as aldehydes, carbon dioxide, and ammonia (B1221849) researchgate.netresearchgate.net. For sulfur-containing amino acids like cysteine, a sulphur-bonded intermediate has been proposed researchgate.net.

Structure-Activity Relationship (SAR) Elucidation

Specific structure-activity relationship (SAR) studies for this compound are not presently available. The evaluation of how structural modifications of this specific molecule affect its biological activity would require dedicated synthesis and biological testing of a series of analogs. However, the principles of SAR can be discussed in the context of related nicotinamide and aminopyridine derivatives.

Experimental Approaches to SAR Determination

Experimental SAR determination involves synthesizing a library of compounds with systematic variations in their chemical structure and evaluating their biological activity. For a molecule like this compound, key positions for modification would include the amino group, the carboxamide group, and the bromine atom on the pyridine (B92270) ring.

For instance, the amino group could be acylated, alkylated, or incorporated into different heterocyclic systems. The carboxamide could be converted to esters, ketones, or other functional groups. The bromine atom is a particularly useful handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . By generating a series of analogs and testing them in relevant biological assays, a qualitative and quantitative understanding of the SAR can be established. This approach has been successfully applied to discover potent and selective inhibitors for various targets, such as the discovery of nicotinamide derivatives as ALKBH2 inhibitors nih.gov.

Computational Approaches to SAR: Molecular Modeling and Docking Studies

In the absence of experimental data for this compound, computational methods serve as powerful tools to predict its potential biological activities and guide future experimental work.

Molecular Modeling: This involves building a three-dimensional model of the molecule and calculating its physicochemical properties, such as electrostatic potential, molecular orbitals (HOMO-LUMO), and conformational flexibility. These properties are crucial for understanding how the molecule might interact with a biological target. For example, a molecular modeling study on 2-amino 6-bromo 3-formylchromone, which shares the 2-amino-6-bromo substitution pattern, involved calculations of its molecular structure, vibrational spectra, and electronic properties to understand its intramolecular interactions and reactivity researchgate.net.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. If a potential biological target for this compound were identified, docking studies could be performed to predict its binding mode and affinity. This information is invaluable for understanding the molecular basis of its potential activity and for designing new analogs with improved properties. Docking studies have been effectively used to investigate the binding of 6-aminonicotinate-based antagonists to the P2Y12 receptor and to rationalize the SAR of these compounds nih.gov. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for ligand binding nih.gov.

Theoretical Chemistry Applications

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

A systematic quantum mechanical study of a related compound, 2-amino 6-bromo 3-formylchromone, utilized DFT calculations to determine its equilibrium geometry, harmonic vibrational frequencies, and infrared and Raman spectra researchgate.net. The study also included Natural Bond Orbital (NBO) analysis to investigate intramolecular bonding and interactions, as well as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis to understand the molecule's charge transfer characteristics and reactivity researchgate.net.

For this compound, similar theoretical calculations could be performed to:

Predict its stable conformations: Understanding the preferred three-dimensional shape of the molecule.

Analyze its electronic properties: Calculating the distribution of electron density and identifying the most reactive sites for electrophilic and nucleophilic attack.

Simulate its vibrational and electronic spectra: Providing theoretical spectra that can be compared with experimental data for structural confirmation.

Determine its reactivity indices: Calculating parameters like chemical potential, hardness, and electrophilicity to predict its behavior in chemical reactions.

These theoretical studies can complement experimental investigations and provide a detailed molecular-level understanding of the chemical and physical properties of this compound.

Ligand-Protein Interactions and Binding Mode Analysis

Understanding how a molecule like this compound interacts with biological macromolecules is fundamental for applications in medicinal chemistry. This requires detailed structural and energetic analysis.

Future Directions and Advanced Research Perspectives for 2 Amino 6 Bromonicotinamide

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Amino-6-bromonicotinamide and its derivatives will likely prioritize the development of novel and sustainable routes that are both efficient and environmentally benign. Green chemistry principles are expected to be central to these new synthetic strategies.

Key areas of exploration will include:

Catalytic C-H Amination and Bromination: A move away from traditional multi-step syntheses towards direct C-H functionalization of the pyridine (B92270) ring would represent a significant advancement in efficiency. The development of selective catalysts for direct amination and bromination at the desired positions would reduce the number of synthetic steps, minimize waste, and improve atom economy.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could enable a more streamlined and automated production process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Future research may focus on identifying or engineering enzymes capable of regioselective amination or bromination of the nicotinamide (B372718) scaffold.

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, aligns well with the principles of green chemistry. nih.gov Investigating mechanochemical routes for the synthesis of this compound could lead to a significant reduction in solvent waste. nih.gov

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Functionalization | Increased atom economy, fewer synthetic steps |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability |

| Biocatalysis | High selectivity, mild reaction conditions |

| Mechanochemistry | Reduced solvent usage, environmentally friendly |

Rational Design and Synthesis of Highly Potent and Selective Bioactive Agents

Building upon the this compound scaffold, the rational design and synthesis of novel bioactive agents with high potency and selectivity will be a primary focus of future research. This will involve a deep understanding of structure-activity relationships (SAR). nih.govnih.govmdpi.com

Future research in this area will likely involve:

Scaffold Hopping and Isosteric Replacement: Exploring different heterocyclic cores while maintaining the key pharmacophoric features of the 2-amino and 6-bromo substituents could lead to the discovery of new chemical series with improved properties. Similarly, the replacement of the bromine atom with other halogens or bioisosteres could fine-tune the electronic and steric properties of the molecule.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. The this compound core could serve as a starting point for FBDD campaigns against various therapeutic targets.

Structure-Based Drug Design (SBDD): With a known three-dimensional structure of a target protein, computational docking and molecular modeling can be used to design derivatives of this compound with optimized interactions within the binding site. This approach can guide the synthesis of more potent and selective inhibitors. nih.gov

| Design Strategy | Objective |

| Scaffold Hopping | Discover novel chemical series with improved properties |

| Isosteric Replacement | Fine-tune electronic and steric characteristics |

| Fragment-Based Drug Discovery | Build potent leads from smaller binding fragments |

| Structure-Based Drug Design | Optimize molecular interactions with a biological target |

Advanced Mechanistic Characterization via Spectroscopic and Computational Methods

A thorough understanding of the structural and electronic properties of this compound is essential for its future development. Advanced spectroscopic and computational methods will play a critical role in this characterization.

Future research will likely employ a combination of the following techniques:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, providing detailed structural information. While a ¹H NMR spectrum for the related compound 2-Amino-6-bromopyridine (B113427) is available, comprehensive NMR data for this compound itself will be necessary. chemicalbook.com

Vibrational Spectroscopy (IR and Raman): These techniques provide information about the vibrational modes of the molecule, which can be correlated with specific functional groups and structural features. mdpi.com Experimental spectra will be complemented by theoretical calculations to provide a more detailed interpretation of the vibrational data. researchgate.net

Density Functional Theory (DFT) Calculations: DFT will be a powerful tool for investigating the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. researchgate.netund.edusemanticscholar.orgnih.gov These calculations can provide insights into the molecule's stability, reactivity, and potential interaction with biological targets. researchgate.netund.edusemanticscholar.orgnih.gov

| Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed molecular structure and connectivity |

| IR and Raman Spectroscopy | Vibrational modes and functional group identification |

| Density Functional Theory (DFT) | Electronic structure, reactivity, and molecular properties |

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery and Optimization

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new compounds. These computational tools can analyze vast amounts of chemical data to identify promising candidates and predict their properties.

Future applications in the context of this compound will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues. nih.gov

Machine Learning for Synthesis Prediction: AI algorithms can be trained on existing reaction data to predict optimal synthetic routes and reaction conditions for novel derivatives of this compound. This can significantly accelerate the synthetic process.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets using computational docking and other in silico methods. This allows for the rapid identification of potential hits for further experimental validation.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, using the this compound structure as a starting point or constraint.

| Computational Approach | Application |

| QSAR Modeling | Predict biological activity of virtual compounds |

| Machine Learning | Optimize synthetic routes and reaction conditions |

| Virtual Screening | Rapidly identify potential hits from large compound libraries |

| De Novo Drug Design | Generate novel molecules with desired properties |

Q & A

Q. How to design a reproducible protocol for synthesizing this compound derivatives with minimal batch-to-batch variability?

- Methodology : Implement reaction automation (e.g., flow chemistry) for precise control of temperature and reagent ratios. Document all parameters (e.g., stirring speed, degassing time) in electronic lab notebooks. Use statistical process control (SPC) charts to monitor purity across batches. Share raw data (HPLC chromatograms, NMR spectra) in open-access repositories .

Q. What strategies mitigate confounding variables in studies exploring this compound’s metabolic stability?

- Methodology : Use liver microsomes from a single species (e.g., human, rat) to standardize CYP450 enzyme activity. Include control compounds (e.g., verapamil for phase I metabolism). Normalize data to protein content (Bradford assay) and correct for nonspecific binding. Apply mixed-effects models to account for inter-microsome variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.